molecular formula C14H21NO B15251274 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol

1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol

Katalognummer: B15251274
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: RZCAQRCNUUELKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a benzylamino group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol typically involves the reaction of benzylamine with a suitable cyclopentanone derivative. One common method involves the reductive amination of 3-methylcyclopentanone with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 1-[(Benzylamino)methyl]-3-methylcyclopentanone.

    Reduction: 1-[(Benzylamino)methyl]-3-methylcyclopentylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

    1-[(Benzylamino)methyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    3-(Benzylamino)-2-methylpropan-1-ol: Similar functional groups but with a different carbon backbone.

    N-Benzyl-3-methylcyclopentanamine: Lacks the hydroxyl group but has a similar amine structure.

Uniqueness: 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring, benzylamino group, and hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

1-[(benzylamino)methyl]-3-methylcyclopentan-1-ol

InChI

InChI=1S/C14H21NO/c1-12-7-8-14(16,9-12)11-15-10-13-5-3-2-4-6-13/h2-6,12,15-16H,7-11H2,1H3

InChI-Schlüssel

RZCAQRCNUUELKD-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C1)(CNCC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.